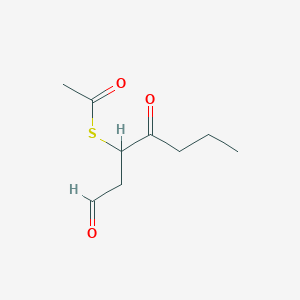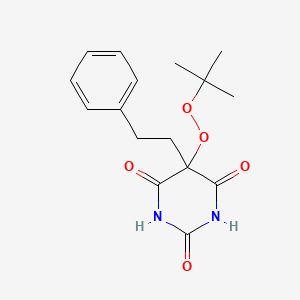
Hexadecyl 3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 3-phenylprop-2-enoate, also known as hexadecyl cinnamate, is an organic compound that belongs to the class of cinnamic acid esters. This compound is characterized by its long alkyl chain and aromatic ring, making it a versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl 3-phenylprop-2-enoate can be synthesized through the esterification of cinnamic acid with hexadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as chromatography can ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of hexadecyl 3-phenylpropanol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Hexadecyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of hexadecyl 3-phenylprop-2-enoate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic ring can interact with proteins through π-π stacking and hydrophobic interactions, potentially modulating enzyme activity and signaling pathways .
Comparison with Similar Compounds
Hexadecyl 3-phenylprop-2-enoate can be compared with other cinnamic acid esters such as:
Methyl cinnamate: A smaller ester with similar aromatic properties but different solubility and volatility.
Ethyl cinnamate: Similar to methyl cinnamate but with a slightly longer alkyl chain, affecting its physical properties.
Octyl cinnamate: Commonly used in sunscreens for its UV-absorbing properties, differing in its application and molecular size.
Uniqueness: this compound stands out due to its long alkyl chain, which imparts unique physical properties such as higher melting point and lower volatility compared to shorter-chain esters. This makes it particularly useful in applications requiring stability and long-lasting effects .
Properties
CAS No. |
56253-89-5 |
|---|---|
Molecular Formula |
C25H40O2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
hexadecyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-27-25(26)22-21-24-19-16-15-17-20-24/h15-17,19-22H,2-14,18,23H2,1H3 |
InChI Key |
DGRQAULORKBRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
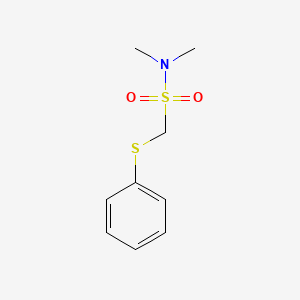
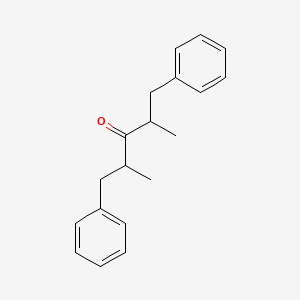

![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
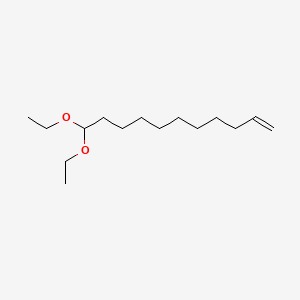

![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)

